Cas no 1706143-83-0 (4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine)

4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine 化学的及び物理的性質
名前と識別子
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- 4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine
- 1706143-83-0
- F6442-6585
- AKOS025089915
- [4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
-
- インチ: 1S/C21H32N2O5/c1-25-16-9-13-22(14-10-16)15-7-11-23(12-8-15)21(24)17-5-6-18(26-2)20(28-4)19(17)27-3/h5-6,15-16H,7-14H2,1-4H3
- InChIKey: KKXQCDANGBHHNX-UHFFFAOYSA-N
- SMILES: O(C)C1CCN(CC1)C1CCN(C(C2C=CC(=C(C=2OC)OC)OC)=O)CC1
計算された属性
- 精确分子量: 392.23112213g/mol
- 同位素质量: 392.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 489
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 60.5Ų
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-6585-10mg |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-5mg |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-25mg |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-10μmol |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-20mg |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-100mg |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-3mg |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-20μmol |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-2mg |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6442-6585-15mg |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine |
1706143-83-0 | 15mg |
$89.0 | 2023-09-08 |
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidineに関する追加情報
Introduction to 4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine (CAS No. 1706143-83-0)
4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine, identified by the CAS number 1706143-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bispyperidine derivative features a unique structural framework characterized by a methoxy group at the 4-position of the piperidine ring and a 2,3,4-trimethoxybenzoyl moiety attached to the other piperidine unit. The presence of multiple methoxy substituents and the bipiperidine core suggests potential interactions with biological targets, making it a compound of considerable interest for drug discovery applications.
The molecular structure of 4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine encompasses both hydrophobic and hydrophilic regions due to the combination of aromatic rings and polar functional groups. This amphiphilic nature may contribute to its solubility profile and potential bioavailability in biological systems. The benzoyl group introduces a rigid planar structure that could facilitate specific binding interactions with protein targets, while the methoxy groups enhance lipophilicity and may influence metabolic stability.
In recent years, there has been growing interest in bispyperidine compounds due to their utility as scaffolds in the development of central nervous system (CNS) therapeutics. The dual piperidine moiety in 4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine may confer enhanced binding affinity or selectivity for neurological targets. Preliminary studies have suggested that such derivatives could exhibit properties relevant to neurodegenerative diseases, such as modulating cholinergic or dopaminergic pathways. The structural features of this compound align well with emerging trends in medicinal chemistry aimed at designing small molecules with optimized pharmacokinetic profiles.
The synthesis of 4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps likely include nucleophilic substitution reactions to introduce the piperidine units and protective group strategies to handle the sensitive functional groups present in the molecule. Advances in catalytic methods have enabled more efficient routes to complex heterocyclic systems like this one, reducing both reaction times and byproduct formation.
From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding mode of 4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine with potential biological targets. The bipiperidine core is known to interact favorably with aromatic residues in proteins through π-stacking interactions, while the benzoyl group can engage in hydrogen bonding or hydrophobic pockets. Such interactions are critical for designing molecules with high affinity and selectivity for therapeutic targets. High-throughput virtual screening (HTVS) approaches have been employed to identify novel pharmacophores within this class of compounds.
Current research in medicinal chemistry emphasizes the development of drug candidates with improved pharmacological properties. The structural features of 4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine make it an attractive candidate for further exploration as a lead compound or intermediate in drug discovery programs. Its unique combination of functional groups offers opportunities for modulating biological activity through structure-activity relationship (SAR) studies. By systematically varying substituents on the piperidine or benzoyl moieties, researchers can optimize potency while minimizing off-target effects.
The potential applications of this compound extend beyond traditional CNS therapeutics. Its structural motifs may also be relevant for developing treatments for metabolic disorders or inflammatory conditions where modulation of protein-protein interactions is key. The methoxy groups provide handles for further derivatization via cross-coupling reactions or other synthetic methodologies commonly used in drug development pipelines. Such modifications could enhance bioavailability or tailor specific pharmacological profiles based on therapeutic needs.
In conclusion,4-methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine (CAS No. 1706143-83-0) represents a promising candidate for further investigation in pharmaceutical research due to its unique structural features and potential biological activity. The combination of methoxy-substituted aromatic rings with a bipiperidine core offers a rich scaffold for medicinal chemists to explore new therapeutic avenues. As computational methods continue to advance alongside synthetic techniques, this compound may play an important role in developing next-generation therapeutics targeting neurological and other diseases.
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